molecular formula C21H21FN4O3S B6569494 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 921801-88-9

2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6569494
CAS No.: 921801-88-9
M. Wt: 428.5 g/mol
InChI Key: VKIKXUQIYWREAP-UHFFFAOYSA-N
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Description

The compound 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted at positions 1 and 3.
  • A sulfanyl bridge linking the imidazole to an N-phenylacetamide moiety.
  • A 4-fluorophenylmethyl carbamoyl group at position 1 of the imidazole.
  • A hydroxymethyl group at position 5 of the imidazole.

Properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-16-8-6-15(7-9-16)10-23-19(28)12-26-18(13-27)11-24-21(26)30-14-20(29)25-17-4-2-1-3-5-17/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIKXUQIYWREAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23FN4O4S
  • Molecular Weight : 458.5 g/mol
  • CAS Number : 921875-65-2

The compound features an imidazole ring which is known to interact with various biological targets, including receptors and enzymes. The presence of the 4-fluorophenyl group may influence its pharmacokinetic properties, enhancing metabolic stability and receptor affinity.

Antimicrobial Effects

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The imidazole derivatives have been explored for their ability to inhibit bacterial growth and combat fungal infections. For instance, studies have shown that modifications in the imidazole ring can lead to increased potency against various pathogens.

Compound Activity Reference
2-{[1-(4-fluorophenyl)methyl]-5-hydroxymethyl}-imidazoleAntibacterial
2-{[1-(4-fluorophenyl)methyl]-5-methyl}-imidazoleAntifungal

Neurological Modulation

The compound's ability to act as a positive allosteric modulator (PAM) at GABA-A receptors has been highlighted in recent studies. This mechanism suggests potential applications in treating neurological disorders such as anxiety and epilepsy. The modulation of GABA-A receptors by imidazole derivatives has been associated with improved cognitive functions and reduced seizure activity.

Case Studies

  • GABA-A Receptor Modulation :
    A study demonstrated that a series of imidazole derivatives, including those similar to our compound, showed significant modulation of the α1β2γ2 GABA-A receptor subpopulation. These compounds were found to enhance receptor activity without causing hepatotoxicity, indicating a safer profile compared to traditional anxiolytics like alpidem .
  • Antimicrobial Activity :
    A comparative analysis of various imidazole derivatives revealed that those with fluorinated phenyl groups exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. This study emphasizes the importance of structural modifications in developing effective antimicrobial agents .

Research Findings

Recent investigations into the pharmacological profile of this compound have yielded promising results:

  • Metabolic Stability : Studies using human liver microsomes indicated that the compound demonstrated high metabolic stability compared to other known drugs in its class, suggesting a lower risk for rapid degradation and toxicity .
  • Binding Affinity : Molecular docking studies have shown that the compound binds effectively at the GABA-A receptor interface, potentially leading to enhanced therapeutic effects in neurological applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Table 1: Key Structural Analogues of Compound A
Compound Name/ID Core Structure Key Substituents Reference
Compound A Imidazole 5-hydroxymethyl, 1-(4-fluorophenylmethyl carbamoyl), sulfanyl-N-phenylacetamide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole Sulfonyl, difluorophenyl, thione
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Indole 4-Chlorobenzoyl, 4-fluorophenyl sulfonyl, methoxy
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA) Imidazole Nitro group, 4-fluorobenzylamine
N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-... Imidazole-Pyridine 4-Fluorophenyl, methylsulfanyl, methoxyethyl
Solubility and Stability
  • Compound A : The hydroxymethyl group enhances hydrophilicity compared to analogues like Compound 37 (), which lacks polar substituents. However, the fluorophenyl and phenyl groups contribute to moderate lipophilicity .
  • Triazoles [7–9] : Exhibit lower solubility due to rigid triazole cores and sulfur-linked substituents, but greater thermal stability .
Key SAR Observations:
  • Fluorinated Aryl Groups : Present in all analogues, they enhance lipophilicity and resistance to oxidative metabolism.
  • Sulfur Linkages : Sulfanyl/sulfonyl groups improve electronic properties (e.g., thione tautomers in triazoles ) or pharmacokinetics (e.g., sulfonamides in COX inhibitors ).
  • Hydroxymethyl vs. Methoxy : Polar hydroxymethyl (Compound A) may offer superior target binding compared to methoxy (Compound 37), albeit with reduced membrane permeability .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy :

    • Compound A: Expected C=O (carbamoyl) stretch at ~1680 cm⁻¹, O-H (hydroxymethyl) at ~3300 cm⁻¹, and absence of S-H (confirming sulfanyl linkage) .
    • Triazoles [7–9]: C=S stretch at ~1250 cm⁻¹; absence of C=O confirms cyclization .
  • NMR Spectroscopy :

    • Compound A: Distinct signals for imidazole protons (~7.5–8.5 ppm), hydroxymethyl (-CH2OH, ~3.8–4.2 ppm), and fluorophenyl aromatic protons .

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